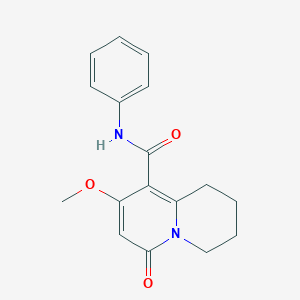

![molecular formula C20H18N2O6S2 B2397105 4-{[(3-{[(4-甲氧基苯基)(甲基)氨基]磺酰基}-2-噻吩基)羰基]氨基}苯甲酸 CAS No. 1989757-09-6](/img/structure/B2397105.png)

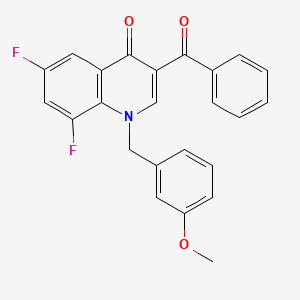

4-{[(3-{[(4-甲氧基苯基)(甲基)氨基]磺酰基}-2-噻吩基)羰基]氨基}苯甲酸

货号 B2397105

CAS 编号:

1989757-09-6

分子量: 446.49

InChI 键: LJVGBJOGAPLZKI-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex organic molecule with several functional groups, including a benzoic acid group, a sulfonyl group, and a methoxyphenyl group. These groups suggest that the compound may have interesting chemical properties and reactivity .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzoic acid group would likely contribute to the acidity of the compound, while the sulfonyl group could potentially participate in a variety of reactions .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the benzoic acid, sulfonyl, and methoxyphenyl groups. These groups are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the benzoic acid group could make the compound acidic, while the methoxy group could influence its solubility .科学研究应用

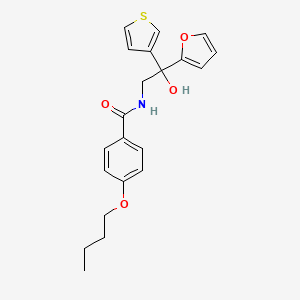

- Chalcones, including the title compound, have been explored for their cytotoxic activity against cancer cells. The title compound was studied in silico using computational approaches (molecular docking and MD simulation). Results indicated that it exhibited a more negative binding free energy than tamoxifen, suggesting potential as an anticancer agent candidate through ERα inhibition .

- The production of (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester ([-]MPGM) from a racemic mixture ([±]MPGM) using lipase from Serratia marcescens was investigated. Understanding the kinetics of hydrolyzing reactions and purification processes is essential for industrial applications .

- The title compound contains a salicylic acid moiety. Salicylic acid derivatives have been reported as potent cytotoxic agents against various cancer cell lines, including MCF-7 .

- The title compound represents a hybrid structure, combining features of chalcones and salicylic acid. Such hybridization strategies aim to enhance biological activity and optimize drug design .

- In silico studies, including molecular docking and MD simulations, provide insights into the compound’s interactions with target proteins. These computational tools help predict its biological effects and guide further experimental investigations .

- Given its potential anticancer properties, the title compound could serve as a lead compound for developing novel drugs. Further studies are needed to validate its efficacy and safety .

Anticancer Research

Hydrolysis Kinetics and Industrial Applications

Salicylic Acid Derivatives

Molecular Hybridization

Computational Approaches

Pharmaceutical Development

未来方向

属性

IUPAC Name |

4-[[3-[(4-methoxyphenyl)-methylsulfamoyl]thiophene-2-carbonyl]amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O6S2/c1-22(15-7-9-16(28-2)10-8-15)30(26,27)17-11-12-29-18(17)19(23)21-14-5-3-13(4-6-14)20(24)25/h3-12H,1-2H3,(H,21,23)(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVGBJOGAPLZKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(3-{[(4-Methoxyphenyl)(methyl)amino]sulfonyl}-2-thienyl)carbonyl]amino}benzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![3-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)-1-(4-chlorophenyl)urea](/img/structure/B2397023.png)

![2-[(5-Chloro-3-fluoropyridin-2-yl)oxymethyl]-4-methylmorpholine](/img/structure/B2397024.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2397025.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2397030.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2397034.png)

![N-[1-(Aminomethyl)cyclohexyl]-2-oxochromene-3-carboxamide;hydrochloride](/img/structure/B2397042.png)

![3-(4-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2397043.png)

![N-butan-2-yl-2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2397045.png)